N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide
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Overview
Description
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic compound featuring a pyrrolidine ring
Preparation Methods
The synthesis of N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide typically involves the construction of the pyrrolidine ring followed by functionalization. The synthetic route may include:
Chemical Reactions Analysis
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Scientific Research Applications
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide can be compared with other pyrrolidine derivatives:
Pyrrolizines: Similar in structure but with different biological activities.
Pyrrolidine-2-one: Another derivative with distinct chemical properties.
Pyrrolidine-2,5-diones: Known for their unique reactivity and applications.
This compound’s unique combination of substituents and functional groups makes it distinct from other pyrrolidine derivatives, offering specific advantages in various applications.
Properties
Molecular Formula |
C24H28N2O5 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C24H28N2O5/c1-4-14-31-20-12-8-18(9-13-20)26-23(28)15-21(24(26)29)25(22(27)5-2)16-17-6-10-19(30-3)11-7-17/h6-13,21H,4-5,14-16H2,1-3H3 |
InChI Key |
LNNJKZGAEQAFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=C(C=C3)OC)C(=O)CC |
Origin of Product |
United States |
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